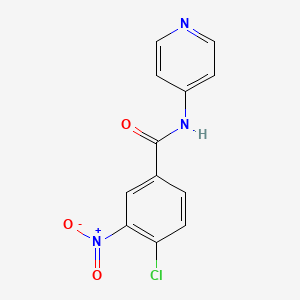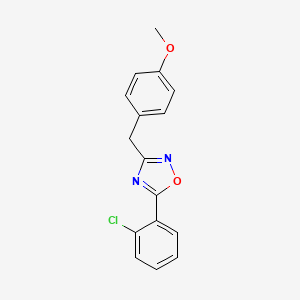![molecular formula C16H14ClFO2 B5763390 3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde](/img/structure/B5763390.png)
3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde is a chemical compound that is commonly referred to as CF3. This compound has been the subject of numerous scientific research studies due to its potential applications in various fields. In
Applications De Recherche Scientifique
CF3 has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, CF3 has been investigated as a potential drug candidate for the treatment of cancer and other diseases. CF3 has also been studied for its use as a fluorescent dye in imaging techniques. Additionally, CF3 has been explored as a potential catalyst in organic chemistry reactions.
Mécanisme D'action
The mechanism of action of CF3 is not fully understood, but it is believed to interact with specific proteins and enzymes in cells. CF3 has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. CF3 has also been shown to inhibit the activity of enzymes involved in inflammation and other cellular processes.
Biochemical and Physiological Effects:
CF3 has been shown to have various biochemical and physiological effects. In laboratory experiments, CF3 has been shown to inhibit the growth of cancer cells and reduce inflammation. CF3 has also been shown to have antioxidant properties, which may be beneficial for preventing cellular damage. Additionally, CF3 has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CF3 in laboratory experiments is its well-established synthesis method, which allows for easy and reproducible production of the compound. Additionally, CF3 has been shown to have a low toxicity profile, making it a safer alternative to other chemicals that may have harmful effects. However, one limitation of CF3 is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are numerous future directions for research on CF3. One area of interest is its potential use as a fluorescent dye in imaging techniques. Additionally, further studies are needed to fully understand the mechanism of action of CF3 and its potential applications in the treatment of cancer and other diseases. Further research is also needed to explore the potential use of CF3 as a catalyst in organic chemistry reactions.
Méthodes De Synthèse
The synthesis of CF3 involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 2,5-dimethylbenzaldehyde in the presence of a base catalyst. The resulting product is CF3, which can be purified through recrystallization. This synthesis method has been well-established and is commonly used in laboratories.
Propriétés
IUPAC Name |
3-[(2-chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO2/c1-10-5-12(8-19)11(2)13(6-10)9-20-16-4-3-14(18)7-15(16)17/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHXKXRWYHXNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)C)COC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-4-fluorophenoxy)methyl]-2,5-dimethylbenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5763320.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzonitrile](/img/structure/B5763324.png)
![3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5763338.png)

![3-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5763366.png)
![1-[2-(2-naphthyloxy)ethyl]piperidine](/img/structure/B5763372.png)
![3-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5763374.png)

![2-(2-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5763384.png)
![methyl 2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5763394.png)
![5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5763400.png)

![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)